Dimethylguanidine sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

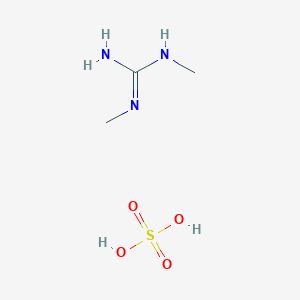

C3H11N3O4S |

|---|---|

Molecular Weight |

185.21 g/mol |

IUPAC Name |

1,2-dimethylguanidine;sulfuric acid |

InChI |

InChI=1S/C3H9N3.H2O4S/c1-5-3(4)6-2;1-5(2,3)4/h1-2H3,(H3,4,5,6);(H2,1,2,3,4) |

InChI Key |

VIEXAFPVDSRNAY-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=NC)N.OS(=O)(=O)O |

Origin of Product |

United States |

Bioisosteric Replacement:in Some Cases, the Highly Basic Guanidine Group Can Be Replaced with Other Functional Groups That Can Mimic Its Hydrogen Bonding and Electrostatic Properties but with Improved Drug Like Characteristics. However, the Unique Ability of the Guanidinium Group to Form Multiple Strong Interactions Often Makes It an Indispensable Pharmacophore.

By applying these design principles, medicinal chemists can rationally design and synthesize novel guanidine (B92328) analogues, including those based on the N,N-dimethylguanidine scaffold, with tailored biological activities for a wide range of therapeutic targets.

Advanced Analytical Methodologies for Characterization and Quantification of N,n Dimethylguanidine Sulfate

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the analysis of N,N-Dimethylguanidine sulfate (B86663), offering detailed insights into its molecular structure and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of N,N-Dimethylguanidine sulfate. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra provide critical information about the molecular framework.

In ¹H NMR, the protons of the two methyl groups (N(CH₃)₂) are chemically equivalent, typically producing a single sharp signal. The protons attached to the nitrogen atoms of the guanidine (B92328) group (-NH and -NH₂) undergo chemical exchange and their signals can vary in position and appearance depending on the solvent, concentration, and temperature.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. A distinct signal is expected for the methyl carbons and another for the central carbon of the guanidinium (B1211019) group (C=N). The specific chemical shifts observed are characteristic of the electronic environment of each nucleus, confirming the connectivity of the atoms within the N,N-dimethylguanidinium cation. Spectral data available in public databases confirm these structural features. nih.gov

Table 1: Typical NMR Spectroscopic Data for the N,N-Dimethylguanidinium Cation

| Nucleus | Type of Atom | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Methyl Protons (-CH₃) | ~2.9 | Singlet |

| ¹H | Amine Protons (-NH, -NH₂) | Variable | Broad Singlet |

| ¹³C | Methyl Carbons (-CH₃) | ~37 | Quartet (in coupled spectrum) |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and powerful technique used to identify the functional groups present in a molecule. The IR spectrum of N,N-Dimethylguanidine sulfate displays characteristic absorption bands corresponding to the vibrations of its constituent bonds. nist.gov

Key vibrational modes include the N-H stretching of the primary and secondary amine groups, the C-N stretching of the guanidine core, and the N-H bending vibrations. Furthermore, the presence of the sulfate counter-ion (SO₄²⁻) is confirmed by strong, characteristic absorption bands related to the S=O stretching vibrations. The spectrum serves as a molecular fingerprint, and its comparison with a reference spectrum can confirm the identity of the compound. thermofisher.com Publicly available data from spectral collections, often obtained using techniques like KBr wafer or Attenuated Total Reflectance (ATR), can be used for this purpose. nih.gov

Table 2: Characteristic Infrared Absorption Bands for N,N-Dimethylguanidine Sulfate

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3100 | N-H Stretch | -NH₂, =NH |

| 3000 - 2850 | C-H Stretch | -CH₃ |

| 1680 - 1620 | C=N Stretch | Guanidinium group |

| 1650 - 1580 | N-H Bend | -NH₂ |

| 1470 - 1430 | C-H Bend | -CH₃ |

Note: These are typical ranges; exact peak positions can vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which is crucial for confirming its elemental composition. For N,N-Dimethylguanidine sulfate, HRMS can precisely determine the mass of the N,N-dimethylguanidinium cation ([C₃H₁₀N₃]⁺).

The theoretical exact mass of the cation is calculated from the masses of its most abundant isotopes. By comparing this theoretical mass with the experimentally measured mass, the molecular formula can be confirmed with a high degree of confidence, typically with an error of less than 5 parts per million (ppm). thermofisher.com This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas. The molecular formula of the complete salt is C₆H₂₀N₆O₄S, with a monoisotopic mass of approximately 272.127 Da. nih.gov

X-ray Diffraction Analysis for Solid-State Structure Determination

An XRD analysis would reveal how the ions are arranged and interact through forces such as hydrogen bonding between the N-H groups of the cation and the oxygen atoms of the sulfate anion. This information is fundamental to understanding the material's physical properties, such as its stability and solubility. The resulting diffraction pattern is a unique fingerprint for the specific crystalline phase of the compound. rigaku.com

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating N,N-Dimethylguanidine sulfate from impurities and for its quantification.

Gas Chromatography (GC) for Purity and Impurity Profiling

Gas Chromatography (GC) is a standard technique for assessing the purity of a substance by separating volatile and semi-volatile components. americanpharmaceuticalreview.com However, N,N-Dimethylguanidine sulfate, being a salt, is non-volatile and thermally labile. Therefore, direct analysis by GC is not feasible.

To analyze guanidino compounds by GC, a chemical derivatization step is typically required to convert the polar, non-volatile analyte into a more volatile and thermally stable derivative. researchgate.netthermofisher.com For instance, guanidine compounds can be derivatized with reagents like ethyl chloroformate. researchgate.net After derivatization, the resulting product can be separated and detected.

This approach is highly effective for impurity profiling, which involves the detection, identification, and quantification of unwanted chemicals that may be present from the manufacturing process. thermofisher.com Coupling GC with a mass spectrometer (GC-MS) allows for the identification of unknown impurities based on their mass spectra. americanpharmaceuticalreview.com

Table 3: Illustrative GC Method Parameters for Analysis of Derivatized Guanidino Compounds

| Parameter | Condition |

|---|---|

| GC System | Gas Chromatograph with FID or MS detector |

| Derivatization Reagent | Ethyl Chloroformate or similar |

| Column | HP-5 (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 90°C, ramp at 20-25 °C/min to 260-320 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Note: This table provides a general methodology; specific conditions must be optimized for the N,N-Dimethylguanidine sulfate derivative.

Liquid Chromatography for Complex Mixture Analysis

Liquid chromatography (LC) stands as a primary technique for the separation, identification, and quantification of N,N-Dimethylguanidine sulfate, particularly within complex matrices. The inherent characteristics of N,N-Dimethylguanidine sulfate—being a highly polar and basic compound—present unique challenges for traditional reversed-phase (RP) chromatography, where it often exhibits poor retention. fishersci.com To overcome these challenges, specialized LC methods are employed.

Chromatographic Techniques:

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a preferred method for highly polar compounds. It utilizes a polar stationary phase (like silica (B1680970) or amide-bonded phases) and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile, and a smaller amount of aqueous buffer. hawachhplccolumn.comsigmaaldrich.com This setup allows for the retention of polar analytes like N,N-Dimethylguanidine sulfate.

Mixed-Mode Chromatography: This approach uses stationary phases with both reversed-phase (hydrophobic) and ion-exchange (electrostatic) properties. sielc.com For N,N-Dimethylguanidine sulfate, which is cationic, a mixed-mode column with cation-exchange functionalities provides enhanced retention and selectivity. sielc.comnih.gov

Ion-Pair Chromatography: This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte. This complex can then be retained by a standard reversed-phase column. However, this method can be detrimental to mass spectrometry detection. fishersci.com

Derivatization: To improve chromatographic behavior and detection sensitivity, pre-column or post-column derivatization can be used. Reagents like benzoin (B196080) or ninhydrin (B49086) can react with the guanidino group to form a derivative that is more easily separated and detected, often by fluorescence or UV-Vis. researchgate.netnih.govresearchgate.net

Detection Methods:

Coupling liquid chromatography with mass spectrometry (LC-MS or LC-MS/MS) is a powerful tool for the analysis of N,N-Dimethylguanidine sulfate. nih.gov Mass spectrometry offers high sensitivity and selectivity, allowing for definitive identification and quantification even at trace levels. chromtech.com Electrospray ionization (ESI) in positive mode is typically used for guanidinium compounds due to their basic nature. nih.govnih.gov

Interactive Table: Typical LC-MS/MS Parameters for Guanidinium Compound Analysis

| Parameter | Setting | Rationale |

| Chromatography Mode | HILIC or Mixed-Mode | Provides necessary retention for highly polar and basic analytes. hawachhplccolumn.comsielc.com |

| Column | Amide, Silica, or Cation-Exchange | Selected based on the specific retention mechanism required. nih.govhelixchrom.com |

| Mobile Phase A | Aqueous buffer (e.g., Ammonium formate) | Provides the aqueous component and controls pH. |

| Mobile Phase B | Organic solvent (e.g., Acetonitrile) | Provides the organic component for elution in HILIC or RP mode. |

| Ionization Mode | ESI Positive | Guanidinium group is readily protonated, making it ideal for positive ion detection. nih.gov |

| MS Detection | Tandem MS (MS/MS) | Offers high selectivity and sensitivity by monitoring specific parent-to-daughter ion transitions. nih.gov |

Development and Validation of Robust Analytical Methods for Research and Quality Control

The development and validation of analytical methods for N,N-Dimethylguanidine sulfate are critical for ensuring that the methods are reliable, reproducible, and suitable for their intended purpose, whether for research or for quality control in manufacturing. chromatographyonline.com Method validation is a formal process that demonstrates a method's fitness for use.

The validation process typically assesses the following parameters, often following guidelines from regulatory bodies like the International Council for Harmonisation (ICH):

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed using a reference standard or by recovery studies in a spiked matrix.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (short-term), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Interactive Table: Key Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | Assesses the proportional relationship between concentration and analytical signal. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Measures the closeness of results to the true value. | Recovery of 98.0% to 102.0% for the drug substance. |

| Precision (Repeatability) | Measures the variability of results under the same operating conditions over a short interval. | Relative Standard Deviation (RSD) ≤ 2% |

| Intermediate Precision | Measures within-laboratory variations (different days, analysts, equipment). | Relative Standard Deviation (RSD) ≤ 3% |

| Specificity | Ensures the signal is from the analyte of interest. | Analyte peak is well-resolved from other peaks (impurities, etc.). |

| LOQ | The lowest concentration that can be reliably quantified. | Signal-to-Noise ratio ≥ 10; acceptable precision and accuracy. |

| Robustness | Evaluates the method's resistance to small changes in parameters (e.g., pH, flow rate). | No significant impact on analytical results. |

Establishment of N,N-Dimethylguanidine Sulfate as Reference Standards for Analytical Traceability

A reference standard is a highly purified and well-characterized material that is used as a benchmark in analytical testing. Establishing N,N-Dimethylguanidine sulfate as a reference standard is fundamental for achieving analytical traceability, which is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations.

Role of a Reference Standard:

Identity Confirmation: Used to confirm the identity of N,N-Dimethylguanidine sulfate in a sample by comparing analytical data (e.g., retention time in chromatography, mass spectrum).

Purity Assessment: Employed to quantify impurities in a sample of N,N-Dimethylguanidine sulfate.

Assay/Quantification: Serves as the calibrator for quantitative analysis, allowing for the determination of the exact amount of N,N-Dimethylguanidine sulfate in a sample.

The characterization of a reference standard is extensive and includes a battery of tests to confirm its structure and purity. These tests may include:

Nuclear Magnetic Resonance (NMR) for structural elucidation.

Mass Spectrometry (MS) for molecular weight confirmation.

Infrared (IR) and Ultraviolet (UV) spectroscopy for functional group identification and chromophore analysis.

Chromatographic purity assessment (e.g., HPLC, GC).

Thermogravimetric Analysis (TGA) for water content.

Elemental Analysis to confirm the empirical formula.

By using a well-characterized reference standard of N,N-Dimethylguanidine sulfate, laboratories can ensure that their analytical results are accurate, consistent, and comparable across different locations and over time, which is a cornerstone of quality assurance in both research and industrial applications.

Theoretical and Computational Chemistry Approaches to N,n Dimethylguanidine Sulfate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of N,N-Dimethylguanidine. These calculations provide detailed information about the molecule's geometry, charge distribution, and molecular orbitals.

The guanidinium (B1211019) cation, the protonated form of N,N-Dimethylguanidine, is characterized by a planar Y-shaped CN3 core. The positive charge is delocalized across this core due to resonance, which contributes to its high basicity. The C-N bond lengths are intermediate between single and double bonds, reflecting this delocalization. The methyl groups attached to one of the nitrogen atoms influence the electronic distribution through inductive effects.

Reactivity indices, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). For guanidines, the lone pairs on the nitrogen atoms contribute significantly to the HOMO, making them strong nucleophiles.

A study on agmatine (B1664431), a guanidine (B92328) derivative, used ab initio Hartee-Fock descriptors to correlate electronic properties with biological activity. nih.gov The calculated dipole moment and charges on specific atoms in the guanidine moiety were found to be important for its inhibitory activity. nih.gov While not directly on N,N-Dimethylguanidine, this study highlights how computational methods can be used to derive structure-activity relationships based on calculated electronic parameters.

Table 1: Calculated Electronic Properties of a Guanidine Derivative (Agmatine)

| Descriptor | Value |

| Dipole Moment (D) | Varies with conformation |

| Charge on H21 | - |

Note: Specific values for N,N-Dimethylguanidine sulfate (B86663) require dedicated calculations. The data for agmatine illustrates the type of information that can be obtained.

Prediction and Validation of Acid-Base Properties in Various Solvents

The basicity of guanidines is one of their most important properties. Computational methods have been developed to predict the pKa of guanidines with a high degree of accuracy. One such method involves a linear relationship between a quantum mechanically derived molecular descriptor, such as a bond length, and the experimental pKa. acs.orgnih.gov This approach has been successfully applied to a range of guanidine-containing compounds. acs.orgnih.gov

For N,N-Dimethylguanidine, the experimental pKa in water is approximately 13.40. acs.org Computational models have been developed and validated against this and other experimental values. These models often employ a thermodynamic cycle, calculating the Gibbs free energy of dissociation in both the gas phase and solution. acs.orgnih.gov The use of implicit solvent models is a common approach to account for the effect of the solvent. acs.org

The prediction of pKa values in non-aqueous solvents is also an active area of research. nih.govchemrxiv.org Computational methods can be used to estimate the pKa of N,N-Dimethylguanidine in solvents such as DMSO and acetonitrile. semanticscholar.org These predictions are crucial for understanding its behavior in different chemical environments and for designing applications where non-aqueous solvents are used. The accuracy of these predictions can be validated by comparing them with the limited experimental data available for guanidines in non-aqueous media.

Table 2: Experimental and Predicted pKa Values of N,N-Dimethylguanidine in Water

| Method | pKa |

| Experimental | 13.40 acs.org |

| Predicted (AIBLHiCoS) | Deviations typically <0.24 pKa units for a set of guanidines rsc.org |

AIBLHiCoS: Ab Initio Bond Length High Correlation Subsets

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

An MD simulation of N,N-Dimethylguanidine sulfate in an aqueous solution would involve placing the ions in a box of water molecules and solving Newton's equations of motion for all the atoms in the system. This would generate a trajectory of the system over time, providing insights into the conformational preferences of the N,N-Dimethylguanidinium cation and the distribution of sulfate anions and water molecules around it.

Conformational analysis of the N,N-Dimethylguanidinium cation would reveal the rotational barriers around the C-N bonds and the preferred orientations of the methyl groups. The planarity of the guanidinium core would likely be maintained throughout the simulation.

The simulation would also provide detailed information about the intermolecular interactions. The positively charged guanidinium cation would be expected to form strong hydrogen bonds with the oxygen atoms of water molecules. The sulfate anion would also be strongly solvated by water molecules. The radial distribution functions between different atoms in the system can be calculated from the simulation trajectory to quantify these interactions.

MD simulations can also be used to study the formation of ion pairs between the N,N-Dimethylguanidinium cation and the sulfate anion in solution. The potential of mean force between the two ions can be calculated to determine the stability of the ion pair.

Computational Approaches to Structure-Reactivity Relationships in Guanidine Chemistry

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. oncodesign-services.com These models are widely used in drug discovery and materials science.

For guanidine derivatives, QSAR studies have been performed to understand the relationship between their structure and various biological activities, such as their inhibitory effects on enzymes. nih.govnih.govnih.gov These studies typically use a set of molecular descriptors, which can be calculated using computational methods, to represent the chemical structure of the molecules. These descriptors can include electronic properties (e.g., atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

A QSAR model is then built by finding a mathematical relationship between these descriptors and the observed biological activity. This can be done using statistical methods such as multiple linear regression or machine learning algorithms. Once a QSAR model is developed and validated, it can be used to predict the activity of new, untested guanidine derivatives.

While a specific QSAR study on the reactivity of N,N-Dimethylguanidine sulfate is not available, the principles of QSAR can be applied to understand how modifications to its structure would affect its properties. For example, a QSPR model could be developed to predict the pKa of a series of substituted N,N-Dimethylguanidines based on calculated electronic descriptors. Such a model would be valuable for designing new guanidine-based superbases with tailored basicity.

Environmental Dynamics and Transformation of N,n Dimethylguanidine Sulfate

Elucidation of Abiotic and Biotic Degradation Pathways in Environmental Matrices

The environmental degradation of N,N-Dimethylguanidine sulfate (B86663) can occur through both abiotic and biotic pathways.

Abiotic Degradation: Abiotic degradation of guanidinium (B1211019) compounds in the environment is generally considered to be slow. Hydrolysis, the reaction with water, is a potential abiotic degradation pathway. Under acidic conditions, the guanidinium ion can react with water to form urea (B33335) and ammonia (B1221849).

Biotic Degradation: Biotic degradation by microorganisms is a more significant pathway for the breakdown of guanidinium compounds in the environment. Several bacterial strains have been identified that can utilize guanidine (B92328) as a source of carbon and nitrogen. The primary mechanism of biotic degradation involves the enzymatic hydrolysis of the guanidinium group. This process is catalyzed by the enzyme guanidinase, which breaks down guanidine into urea and ammonia. The resulting urea can be further hydrolyzed by the enzyme urease into ammonia and carbon dioxide.

Some microorganisms have been shown to degrade guanidine through a different pathway involving guanidine carboxylase, which converts guanidine to carboxyguanidine. This is then acted upon by carboxyguanidine deiminase to form allophanate (B1242929), which is subsequently hydrolyzed by allophanate hydrolase.

The presence of the two methyl groups on the N,N-dimethylguanidine molecule may influence its biodegradability compared to the parent guanidine compound. The specific degradation pathways and rates for N,N-dimethylguanidine have not been extensively studied, but it is expected to follow similar enzymatic degradation routes, potentially at a different rate.

Monitoring Strategies for N,N-Dimethylguanidine Sulfate in Environmental Samples

Effective monitoring of N,N-Dimethylguanidine sulfate in environmental samples such as water and soil is essential for assessing its environmental presence and concentration. Due to its high polarity and ionic nature, the analysis of guanidinium compounds often requires specialized analytical techniques.

Several methods have been developed for the quantification of guanidine and its derivatives in environmental matrices. A common approach involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) . nih.gov This technique offers high sensitivity and selectivity, allowing for the detection of low concentrations of the target analyte. To improve the accuracy of quantification, isotope-labeled internal standards can be used. nih.gov

Sample preparation is a critical step in the analytical process. Solid-phase extraction (SPE) is frequently employed to concentrate the analyte from water samples and remove interfering substances. nih.gov For guanidine derivatives, mixed-mode or weak-cation-exchange SPE cartridges have been shown to be effective. nih.gov

In some cases, pre-column derivatization can be used to enhance the chromatographic retention and detection of guanidinium compounds. This involves reacting the analyte with a chemical agent to form a less polar and more easily detectable derivative.

Another analytical technique that has been used for the analysis of guanidine is High-Performance Liquid Chromatography (HPLC) with UV detection . While generally less sensitive than LC-MS/MS, this method can be suitable for higher concentration samples.

Table 2: Analytical Methods for Guanidinium Compounds in Environmental Samples

| Analytical Technique | Sample Preparation | Key Features |

| LC-MS/MS | Solid-Phase Extraction (SPE) | High sensitivity and selectivity. nih.gov |

| HPLC-UV | Filtration | Suitable for higher concentrations. |

| Pre-column Derivatization | Chemical reaction | Enhances chromatographic performance. |

Environmental Impact Assessment of N,N-Dimethylguanidine Sulfate Use

The environmental impact of N,N-Dimethylguanidine sulfate is related to the potential effects of both the N,N-dimethylguanidinium cation and the sulfate anion on ecosystems.

N,N-Dimethylguanidinium: Guanidine-based compounds can exhibit toxicity to aquatic organisms. For example, the 48-hour EC50 for guanidine nitrate (B79036) in the freshwater crustacean Daphnia magna was reported to be 70.2 mg/L. ornl.gov Another guanidine-based algaecide, Guanicid, showed an LC50 value of 0.086 ml/L for the zebrafish (Danio rerio). researchgate.netmendelu.cz The toxicity of N,N-dimethylguanidine specifically has not been widely reported, but it is prudent to consider that it may have adverse effects on aquatic life. The introduction of nitrogen-rich compounds like guanidines into aquatic systems can also contribute to eutrophication, leading to excessive algal growth and subsequent oxygen depletion.

Sulfate: Sulfate is a naturally occurring ion in water bodies, but elevated concentrations from anthropogenic sources can have negative environmental consequences. High sulfate levels can contribute to the acidification of freshwater ecosystems and alter the biogeochemical cycles of key nutrients like carbon, nitrogen, and phosphorus. researchgate.net In anoxic environments, sulfate can be reduced by bacteria to sulfide, which is toxic to many aquatic organisms. The World Health Organization (WHO) recommends a maximum sulfate concentration of 250 mg/L in drinking water to avoid adverse health effects. researchgate.net

The combined use of N,N-dimethylguanidine and sulfate in a single compound necessitates a comprehensive assessment of its potential environmental risks, considering the additive or synergistic effects of both ions on aquatic and terrestrial ecosystems.

Table 3: Ecotoxicity Data for Selected Guanidine Compounds

| Compound | Organism | Endpoint | Value | Reference |

| Guanidine nitrate | Daphnia magna (crustacean) | 48-hour EC50 | 70.2 mg/L | ornl.gov |

| Guanicid | Danio rerio (zebrafish) | LC50 | 0.086 ml/L | researchgate.netmendelu.cz |

| Nitroguanidine (photolyzed) | Selenastrum capricornutum (alga) | 120-hour EC50 | 34.5 mg/L | dtic.mil |

Future Research Trajectories and Emerging Paradigms for N,n Dimethylguanidine Sulfate

Uncharted Catalytic Frontiers and Novel Reactivities

Guanidines, as strong organic bases, have demonstrated considerable utility in catalysis, and N,N-Dimethylguanidine sulfate (B86663) is poised to contribute to this expanding field. ineosopen.org Its unique structural and electronic properties make it a candidate for catalyzing a variety of organic transformations.

One area of exploration is its application in the synthesis of heterocyclic compounds. Research has shown that N,N-dimethylguanidine sulfate can be utilized in the synthesis of 2-substituted pyrimidines and triazine derivatives. researchgate.netsemanticscholar.org For instance, it reacts with CF3-enones to yield pyrimidines bearing a 1,3-dithiopropyl substituent. semanticscholar.org This reactivity opens avenues for the development of novel synthetic routes to a wide array of heterocyclic structures, which are prevalent in medicinal chemistry and materials science.

Future research will likely focus on expanding the catalytic scope of N,N-Dimethylguanidine sulfate. Investigations into its efficacy in promoting reactions such as Michael additions, aldol condensations, and other carbon-carbon bond-forming reactions are warranted. Furthermore, the development of chiral derivatives of N,N-Dimethylguanidine could unlock its potential as a catalyst in asymmetric synthesis, a critical area in the production of enantiomerically pure pharmaceuticals. The exploration of its catalytic mechanism through computational studies will also be crucial in designing more efficient and selective catalytic systems.

Integration into Advanced Materials Science and Engineering

The integration of N,N-Dimethylguanidine sulfate into advanced materials is a nascent but promising field of research. Its guanidinium (B1211019) functionality suggests its potential as a component in the design of functional polymers, supramolecular assemblies, and hybrid materials.

The surface of cellulosic materials can be modified to enhance their properties for various applications. ncsu.edu The guanidinium group in N,N-Dimethylguanidine sulfate, with its ability to form strong hydrogen bonds, could be utilized for the surface modification of biomaterials to improve their biocompatibility and introduce new functionalities. nih.gov This could lead to the development of advanced materials for biomedical applications, such as drug delivery systems and tissue engineering scaffolds.

Moreover, the potential for N,N-Dimethylguanidine sulfate to act as a precursor or building block for the synthesis of novel polymers is an area ripe for exploration. The incorporation of the dimethylguanidine moiety into polymer backbones could impart unique properties, such as enhanced thermal stability, altered solubility, and the ability to coordinate with metal ions. Research into the polymerization of monomers derived from N,N-Dimethylguanidine sulfate could lead to the creation of a new class of functional materials with tailored properties.

Interdisciplinary Research Synergies with N,N-Dimethylguanidine Sulfate as a Core Compound

The versatility of N,N-Dimethylguanidine sulfate positions it as a core compound for fostering interdisciplinary research collaborations, bridging chemistry with biology, environmental science, and medicine.

In the realm of bio-organic chemistry, the structural similarity of the guanidino group to the side chain of the amino acid arginine suggests potential applications in the study of biological systems. The metabolism of metformin, a biguanide drug closely related to N,N-dimethylguanidine, has been a subject of interest, and understanding the enzymatic pathways involved could provide insights into the biological fate of guanidine-containing compounds. nsf.gov This knowledge could inform the design of new pharmaceuticals and probes for studying biological processes.

From an environmental perspective, the ability of guanidinium salts to capture carbon dioxide presents a significant opportunity. chemistryworld.com Research into the use of N,N-Dimethylguanidine sulfate and related materials for CO2 capture and sequestration could contribute to the development of technologies to mitigate climate change. ornl.gov Furthermore, its potential role in environmental remediation, for instance as a catalyst in the degradation of pollutants, warrants investigation.

The established use of N,N-Dimethylguanidine sulfate as an intermediate for pharmaceuticals and agrochemicals underscores its importance in these interdisciplinary fields. alzchem.com Future research will likely focus on leveraging its unique chemical properties to develop more effective and targeted drugs and crop protection agents.

Innovations in Sustainable Production and Application Methodologies

The principles of green chemistry are increasingly guiding the development of chemical processes, and the synthesis and application of N,N-Dimethylguanidine sulfate are no exception. mdpi.com Innovations in this area are focused on developing more sustainable and environmentally benign methodologies.

Current industrial production of guanidine (B92328) compounds often involves multi-step processes with potential environmental drawbacks. chemistryworld.com Future research will aim to develop greener synthetic routes to N,N-Dimethylguanidine sulfate, potentially utilizing renewable feedstocks and employing catalytic methods to improve atom economy and reduce waste. mostwiedzy.pl The development of green chemistry metrics to assess the environmental impact of these new synthetic routes will be crucial. mdpi.comresearchgate.netresearchgate.net

In terms of applications, the use of guanidinium sulfate salts for carbon capture represents a significant step towards sustainability. chemistryworld.com This technology has the potential to reduce greenhouse gas emissions with a lower energy input compared to existing methods. Further research is needed to optimize the performance and scalability of this technology. The development of eco-friendly products derived from guanidine is another key area of focus. datainsightsmarket.com

Addressing Current Research Challenges and Exploring New Opportunities in Guanidine Chemistry

While the future of N,N-Dimethylguanidine sulfate research is promising, several challenges need to be addressed to unlock its full potential. A primary challenge lies in the development of more efficient and selective synthetic methods for its preparation and for the synthesis of its derivatives. chemistryworld.com Overcoming the limitations of classical synthetic approaches is key to advancing the field.

Another challenge is the need for a deeper understanding of the structure-activity relationships of guanidine compounds. This knowledge is essential for the rational design of new catalysts, materials, and therapeutic agents with improved performance. Computational modeling and high-throughput screening are powerful tools that can be employed to accelerate this process.

Despite these challenges, the field of guanidine chemistry is ripe with opportunities. The unique properties of the guanidinium group, including its strong basicity, high polarity, and ability to form multiple hydrogen bonds, provide a rich platform for innovation. nih.gov Exploring the coordination chemistry of N,N-Dimethylguanidine sulfate with various metal ions could lead to the discovery of novel catalysts and functional materials. rwth-aachen.de Furthermore, the synthesis and investigation of polycyclic guanidine derivatives could yield compounds with interesting biological activities. nih.govnih.govirb.hr The continued exploration of the fundamental chemistry and diverse applications of N,N-Dimethylguanidine sulfate will undoubtedly lead to exciting new discoveries and technologies.

Q & A

Q. What are the established synthesis routes for dimethylguanidine sulfate, and how can reaction conditions be optimized for purity?

Q. How can this compound be quantified in biological matrices, and what validation parameters are critical?

Use LC-MS/MS with isotope-labeled internal standards (e.g., deuterated dimethylguanidine) for precision. Validate via:

- Linearity : R² ≥0.99 over 1–1000 ng/mL.

- Recovery : ≥85% in serum/urine.

- Matrix Effects : Assess ion suppression using post-column infusion .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound’s role in nitric oxide signaling pathways?

Conflicting data (e.g., pro-inflammatory vs. neuroprotective effects) may arise from:

- Dose-Dependent Responses : Low doses (µM) inhibit arginase, while high doses (mM) disrupt redox balance.

- Model Specificity : Primary neurons vs. immortalized cell lines exhibit divergent metabolic flux. Resolution Strategy: Conduct multi-omics integration (transcriptomics + metabolomics) to map pathway crosstalk and validate findings in ≥2 independent models .

Q. What experimental designs are effective for resolving crystal polymorphism in this compound salts?

Polymorph stability depends on:

- Solvent Polarity : Polar solvents favor hydrated forms (e.g., 1:1 sulfate), while aprotic solvents yield anhydrous variants.

- Thermodynamic Screening : Use slurry bridging experiments across 10–80°C to identify dominant phases. Example Workflow:

Q. How can machine learning enhance the prediction of this compound’s metabolic interactions?

Train models on metabolomic datasets (e.g., HMDB, KEGG) to:

- Predict binding affinities for guanidine kinases and transporters.

- Identify co-metabolites (e.g., symmetric dimethylarginine) linked to clinical outcomes. Tool Recommendation: Random Forest or Gradient Boosting models with SHAP analysis for feature importance .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.